Ring-Size Modulation of Hydrogen-Bond Acceptor Count and sp³ Fraction: Pyrrolidine vs. Piperazine vs. Azepane
The target compound bearing a pyrrolidine ring has zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5), compared with the piperazine analog (CAS 771499-94-6) which introduces an additional secondary amine (HBD = 1, HBA = 5 + 1) . The Fsp³ (fraction of sp³-hybridized carbons) for the pyrrolidine analog is 0.538 versus 0.533 for the piperazine analog, reflecting subtle differences in three-dimensional shape that influence target binding promiscuity . The azepane analog (CAS 942006-86-2) has a larger molecular weight (311.40 vs. 283.35 g/mol) and higher lipophilicity due to its seven-membered ring, altering its drug-likeness profile .
| Evidence Dimension | Physicochemical property differences (HBD, HBA, MW, Fsp³) |
|---|---|
| Target Compound Data | HBD = 0; HBA = 5; MW = 283.35 g/mol; Fsp³ = 0.538 |
| Comparator Or Baseline | Piperazine analog (CAS 771499-94-6): HBD = 1, HBA = 5, MW = 298.36, Fsp³ = 0.533; Azepane analog (CAS 942006-86-2): HBD = 0, HBA = 5, MW = 311.40, Fsp³ = 0.600 |
| Quantified Difference | ΔHBD = −1 vs. piperazine; ΔMW = −15.01 vs. piperazine, −28.05 vs. azepane; ΔFsp³ = +0.005 vs. piperazine, −0.062 vs. azepane |
| Conditions | Computed physicochemical properties from PubChem and ChemSrc structural data |
Why This Matters
The absence of a hydrogen-bond donor in the target compound eliminates a potential source of promiscuous off-target binding, which is critical for assay selectivity and reproducibility.
